2-Furyl-(4-methoxy-2-methylphenyl)methanol

Catalog No.
S8156167
CAS No.
M.F
C13H14O3
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Furyl-(4-methoxy-2-methylphenyl)methanol

Product Name

2-Furyl-(4-methoxy-2-methylphenyl)methanol

IUPAC Name

furan-2-yl-(4-methoxy-2-methylphenyl)methanol

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C13H14O3/c1-9-8-10(15-2)5-6-11(9)13(14)12-4-3-7-16-12/h3-8,13-14H,1-2H3

InChI Key

XAOJXTWBUQPYCG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)C(C2=CC=CO2)O

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C2=CC=CO2)O

2-Furyl-(4-methoxy-2-methylphenyl)methanol is an organic compound characterized by its unique structure, which includes a furan ring and a methanol group attached to a substituted phenyl ring. Its molecular formula is C13H14O3C_{13}H_{14}O_{3} with a molecular weight of approximately 218.25 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.

, which include:

  • Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: It can be reduced to form alcohols or alkanes, depending on the reducing agent used.
  • Substitution Reactions: The methanol group can participate in substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

Synthesis of 2-furyl-(4-methoxy-2-methylphenyl)methanol can be achieved through various methods:

  • Direct Coupling: The synthesis may involve the direct coupling of 2-furylmethanol with 4-methoxy-2-methylphenyl derivatives under suitable reaction conditions.
  • Grignard Reaction: Another method could involve the use of Grignard reagents derived from 4-methoxy-2-methylphenyl bromide to react with furan derivatives.
  • Hydroxymethylation: Hydroxymethylation of appropriate furan or phenolic precursors could also lead to the desired compound.

These methods often require careful control of reaction conditions to optimize yield and purity.

The applications of 2-furyl-(4-methoxy-2-methylphenyl)methanol span several domains:

  • Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals due to its structural motifs that are common in bioactive molecules.
  • Organic Synthesis: The compound can act as an intermediate in the synthesis of more complex organic compounds.
  • Material Science: Its unique chemical properties may allow it to be used in developing specialty chemicals or materials.

Interaction studies involving 2-furyl-(4-methoxy-2-methylphenyl)methanol focus on its ability to bind and interact with various biomolecules. These studies often utilize techniques like:

  • Molecular Docking: To predict how the compound interacts with specific protein targets.
  • Spectroscopic Methods: Such as NMR and IR spectroscopy to analyze binding interactions.

These interactions may reveal insights into the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 2-furyl-(4-methoxy-2-methylphenyl)methanol, including:

  • Furan-2-yl-(4-methoxyphenyl)methanol
  • Furan-2-yl-(3,5-dimethylphenyl)methanol
  • 4-Methoxy-2-methylphenol

Comparison Table

Compound NameStructural FeaturesUnique Properties
2-Furyl-(4-methoxy-2-methylphenyl)methanolFuran ring + methanol + substituted phenylPotential bioactivity; unique furan substitution
Furan-2-yl-(4-methoxyphenyl)methanolFuran ring + methoxy-substituted phenolLacks methyl substitution on phenol
Furan-2-yl-(3,5-dimethylphenyl)methanolFuran ring + dimethyl-substituted phenolIncreased hydrophobicity due to methyl groups
4-Methoxy-2-methylphenolSimple phenolic structure without furanCommonly used in industry; less complex

Uniqueness

The uniqueness of 2-furyl-(4-methoxy-2-methylphenyl)methanol lies in its combination of a furan ring with a specific methoxy-substituted phenolic structure. This combination may confer distinct chemical reactivity and biological activity compared to its analogs, making it a valuable candidate for further research and application development.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

218.094294304 g/mol

Monoisotopic Mass

218.094294304 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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